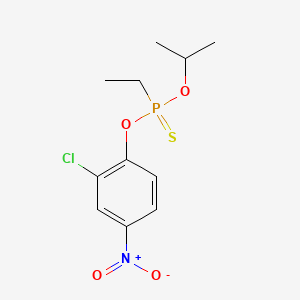

O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate

Übersicht

Beschreibung

OMS405 ist ein niedermolekularer Agonist des Peroxisomenproliferator-aktivierten Rezeptors gamma (PPARγ). Diese Verbindung wird von der Omeros Corporation zur Behandlung und Vorbeugung von Sucht nach Substanzen, einschließlich Opioiden, Nikotin und Alkohol, entwickelt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OMS405 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Umsetzung unter kontrollierten Bedingungen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Allgemeine Methoden zur Synthese von PPARγ-Agonisten umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien unter spezifischen Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von OMS405 würde wahrscheinlich eine großtechnische Synthese unter Verwendung automatisierter Systeme umfassen, um Konsistenz und Reinheit zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Identität, Reinheit, Stärke und Sterilität der Verbindung zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

OMS405 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen, Drücke und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von OMS405 zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

OMS405 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Werkzeug zur Untersuchung der Aktivierung von PPARγ und seiner Auswirkungen auf verschiedene biochemische Pfade verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Modulation zellulärer Prozesse im Zusammenhang mit Stoffwechsel und Entzündung.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Behandlungen für Sucht und andere verwandte Erkrankungen.

Wirkmechanismus

OMS405 entfaltet seine Wirkung durch Aktivierung des Peroxisomenproliferator-aktivierten Rezeptors gamma (PPARγ). Dieser Rezeptor ist ein nuklearer Hormonrezeptor, der die Expression von Genen reguliert, die an der Glukose- und Lipidstoffwechsel, Entzündung und Zelldifferenzierung beteiligt sind. Durch die Bindung an PPARγ moduliert OMS405 diese Pfade, was zu seinen therapeutischen Wirkungen bei der Behandlung von Sucht führt .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate is primarily utilized in agriculture for its potent insecticidal and herbicidal properties. It operates by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects, leading to paralysis and death of pests. This mechanism is similar to that of other organophosphate compounds but is noted for its selective toxicity towards certain species.

Key Applications in Agriculture:

- Insecticide : Effective against various agricultural pests, particularly those affecting crops.

- Herbicide : Demonstrates phytotoxicity, which can be utilized to control unwanted vegetation.

- Research Tool : Used in studies assessing the efficacy of pest control strategies and the development of new agrochemicals.

Toxicity Studies

Extensive research has been conducted to evaluate the toxicity of this compound on non-target organisms, including mammals and plants. These studies are crucial for understanding the environmental impact of this compound.

Findings from Toxicity Research:

- Acute Toxicity : Data indicate significant acute oral toxicity in various species, necessitating caution in application.

- Phytotoxicity : Evaluated through bioassays measuring germination rates and growth responses in treated plants.

- Environmental Impact Assessments : Studies have shown that while effective against target pests, there may be risks to beneficial insect populations and surrounding flora.

Case Studies

Several case studies illustrate the practical applications and implications of using this compound:

- Field Trials : Conducted on crops such as corn and soybeans, demonstrating effective pest control with minimal impact on yield when applied according to recommended guidelines.

- Laboratory Studies : Investigated the compound's interaction with various nucleophiles, enhancing understanding of its reactivity and potential modifications for improved efficacy.

- Ecotoxicological Assessments : Evaluated effects on wildlife, including birds and mammals, with findings suggesting a need for regulatory scrutiny.

Wirkmechanismus

OMS405 exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. By binding to PPARγ, OMS405 modulates these pathways, leading to its therapeutic effects in addiction treatment .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rosiglitazon: Ein weiterer PPARγ-Agonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Pioglitazon: Ein PPARγ-Agonist mit ähnlichen Anwendungen in der Diabetestherapie.

Einzigartigkeit von OMS405

OMS405 ist einzigartig in seiner spezifischen Anwendung zur Behandlung von Sucht nach Substanzen. Im Gegensatz zu anderen PPARγ-Agonisten, die hauptsächlich für Stoffwechselstörungen eingesetzt werden, zielt OMS405 auf die neurologischen Pfade ab, die an der Sucht beteiligt sind, was es zu einem vielversprechenden Kandidaten für diesen spezifischen therapeutischen Bereich macht .

Biologische Aktivität

O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate is a phosphonothioate compound recognized for its biological activity, particularly as an insecticide and herbicide. This compound operates primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in nerve function, leading to significant physiological effects in target organisms.

- Chemical Name : Ethylthiophosphonic acid O-isopropyl O-(2-chloro-4-nitrophenyl) ester

- Molecular Formula : C₁₁H₁₅ClNO₄PS

- Molecular Weight : 323.73 g/mol

- CAS Number : 328-04-1

| Property | Value |

|---|---|

| Boiling Point | 389.9 ± 52.0 °C (Predicted) |

| Density | 1.337 ± 0.06 g/cm³ (Predicted) |

| FDA UNII | VNH9MME03X |

| EPA Substance Registry | This compound (328-04-1) |

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase. This inhibition results in the accumulation of acetylcholine at synapses, which leads to:

- Neuromuscular paralysis

- Death in target insects and pests

This compound's effectiveness as an insecticide is attributed to its structural features, particularly the chloro and nitro substituents on the aromatic ring, which enhance its binding affinity to AChE.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₅ClNO₄PS | Contains isopropyl group; selective toxicity |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Broad-spectrum insecticide; higher toxicity |

| Methyl parathion | C₈H₁₀N₃O₅PS | Known for high toxicity; similar mechanism but different substituents |

Insecticidal Activity

Research indicates that this compound exhibits potent insecticidal activity against various pests, including:

- Houseflies (Musca domestica) : Demonstrated effective control in agricultural settings.

Case Studies

-

Field Trials on Houseflies :

- Conducted in dairies near Savannah, Georgia.

- Results showed significant reduction in housefly populations when treated with the compound.

- Observations indicated a rapid onset of paralysis and death among treated insects.

-

Laboratory Studies on Acetylcholinesterase Inhibition :

- Kinetic assays revealed that this compound binds effectively to AChE, leading to substantial inhibition.

- Concentration-dependent studies indicated that lower concentrations resulted in significant enzyme activity reduction.

Safety and Environmental Impact

While effective against pests, the environmental impact and safety profile of this compound warrant consideration:

- Phytotoxicity : The nitrophenol group may contribute to phytotoxic effects on non-target plant species.

- Regulatory Status : The compound is registered with the EPA, indicating it has met certain safety standards for use.

Eigenschaften

CAS-Nummer |

328-04-1 |

|---|---|

Molekularformel |

C11H15ClNO4PS |

Molekulargewicht |

323.73 g/mol |

IUPAC-Name |

(2-chloro-4-nitrophenoxy)-ethyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H15ClNO4PS/c1-4-18(19,16-8(2)3)17-11-6-5-9(13(14)15)7-10(11)12/h5-8H,4H2,1-3H3 |

InChI-Schlüssel |

QINWTFKFPMRNJP-UHFFFAOYSA-N |

SMILES |

CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |

Kanonische SMILES |

CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

328-04-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AI 3-25755; AI-3-25755; AI3-25755 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.